N-[4-({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-12-3-7-15(8-4-12)23-17(20-21-22-23)11-18-27(25,26)16-9-5-14(6-10-16)19-13(2)24/h3-10,18H,11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMGTEXAAVGNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
N-[4-({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide has been investigated for its antimicrobial properties. The sulfonamide component mimics para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. This inhibition can disrupt bacterial growth and replication.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involved competitive inhibition of dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway.
Material Science Applications
Polymer Synthesis:
This compound can serve as a building block for synthesizing novel polymers with tailored properties. Its unique functional groups allow for the incorporation into polymer chains, potentially enhancing the material's thermal and mechanical properties.
Data Table: Polymer Characteristics
| Polymer Type | Properties Enhanced |
|---|---|
| Sulfonamide-based polymers | Increased thermal stability |
| Tetrazole-functional polymers | Enhanced mechanical strength |
Biochemical Research Applications
Enzyme Inhibition Studies:
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. This property makes it valuable in drug discovery and development.
Case Study:
Inhibitory assays revealed that this compound effectively reduced the activity of carbonic anhydrase isoforms, which play a role in various physiological processes. Such findings suggest potential therapeutic applications in treating conditions like glaucoma and epilepsy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
The compound shares structural motifs with several classes of bioactive molecules, as detailed below:
Pharmacokinetic and Physicochemical Properties
- LogP and PSA : Analogous compounds (e.g., thiadiazole derivatives) exhibit LogP values ~3.0–3.5 and PSA ~137 Ų, suggesting moderate lipophilicity and membrane permeability .
- Thermal Stability : Tetrazole derivatives often display high melting points (>300°C), indicating robust thermal stability .
Mechanistic Insights
- Anticancer Potential: Tetrazole-sulfonamide hybrids (e.g., ZINC000008635407 in ) inhibit HSP40/JDP and mutant p53, reducing cancer cell migration .
- Anti-inflammatory Activity : Isoxazole-containing analogs () target HDAC enzymes, a mechanism shared with anti-inflammatory drugs .
Preparation Methods
Tetrazole Ring Formation via [3+2] Cycloaddition
The 1-(4-methylphenyl)-1H-tetrazol-5-yl scaffold is synthesized through a copper-catalyzed [3+2] cycloaddition between 4-methylphenyl azide and acetonitrile. The reaction proceeds in dimethylformamide (DMF) at 80–100°C for 12–18 hours, yielding 1-(4-methylphenyl)-1H-tetrazole-5-carbonitrile (65–72% yield). Regioselectivity for the 1H-isomer is achieved using zinc bromide as a catalyst, which directs the azide to react at the terminal nitrogen.
Reduction of Nitrile to Primary Amine
The nitrile group is reduced to a primary amine using hydrogen gas (1 atm) in the presence of Raney nickel at 25°C for 6 hours. This step produces 1-(4-methylphenyl)-1H-tetrazol-5-yl)methanamine with 85–90% yield. Alternative methods, such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), achieve comparable yields but require rigorous anhydrous conditions.
Preparation of 4-Acetamidobenzenesulfonyl Chloride
Chlorosulfonation of Acetanilide
4-Acetamidobenzenesulfonyl chloride is synthesized via chlorosulfonation of acetanilide. Acetanilide reacts with chlorosulfonic acid (ClSO3H) at 0–5°C for 2 hours, followed by gradual warming to 25°C. The intermediate sulfonic acid is treated with thionyl chloride (SOCl2) under reflux (70°C) for 4 hours, yielding the sulfonyl chloride derivative (82–88% purity). Excess thionyl chloride is removed via vacuum distillation to prevent hydrolysis.
Coupling Reaction to Form the Sulfonamide Linkage
Sulfonamide Bond Formation
The sulfonamide bond is formed by reacting 1-(4-methylphenyl)-1H-tetrazol-5-yl)methanamine (1.2 equiv) with 4-acetamidobenzenesulfonyl chloride (1.0 equiv) in dichloromethane (DCM) at 0°C. Pyridine (2.5 equiv) is added to scavenge HCl, and the mixture is stirred at 25°C for 12 hours. The crude product is washed with 5% HCl and brine, yielding N-[4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide (70–75% yield).
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | THF | EtOAc |
| Base | Pyridine | Et3N | DMAP |
| Temperature (°C) | 25 | 0→25 | 40 |
| Yield (%) | 75 | 68 | 62 |
Purification and Characterization
Recrystallization and Chromatography
The product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids (mp: 198–202°C). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 60:40) confirms >98% purity. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) validate the structure.
Scalability and Industrial Adaptations
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of N-[4-({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide?
- Structural Features : The compound contains a tetrazole ring (imparting metabolic stability), a sulfamoyl linker, and a 4-methylphenyl-substituted acetamide group. These groups enable diverse interactions with biological targets, such as hydrogen bonding and hydrophobic effects .
- Physicochemical Properties :
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₂₀N₆O₃S |
| Molecular Weight | 412.47 g/mol |
| Solubility | Likely polar aprotic solvent-soluble |
| Stability | Sensitive to UV light and extreme pH |
Q. How is this compound synthesized, and what are the critical reaction conditions?
- Synthesis Pathway :
Tetrazole Formation : React 4-methylphenylamine with sodium azide and a nitrile source under acidic conditions.
Sulfamoylation : Couple the tetrazole intermediate with a sulfamoyl chloride derivative.
Acetamide Introduction : Use acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) .
- Critical Conditions :
| Step | Temperature | Catalyst/Solvent | Key Consideration |
|---|---|---|---|
| Tetrazole Formation | 80–100°C | HCl/ethanol | Control azide concentration |
| Sulfamoylation | 0–5°C | DCM, base (DMAP) | Prevent side reactions |
| Acetamide Derivatization | RT | Pyridine | Ensure complete acylation |
Advanced Research Questions
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Primary Methods :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H and ¹³C NMR, focusing on sulfamoyl protons (δ 7.8–8.2 ppm) and tetrazole ring signals .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (m/z 412.47) and isotopic pattern .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
- Advanced Techniques :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., tetrazole ring orientation) .
Q. How does the compound interact with biological targets, and what methodologies are used to study these interactions?
- Interaction Mechanisms : The tetrazole and sulfamoyl groups enable hydrogen bonding with enzyme active sites (e.g., kinases or proteases), while the 4-methylphenyl group contributes to hydrophobic binding .
- Methodologies :
| Technique | Application | Example Findings |
|---|---|---|
| Molecular Docking | Predict binding modes to COX-2 | High affinity (ΔG = −9.2 kcal/mol) |
| Surface Plasmon Resonance (SPR) | Measure real-time binding kinetics | Kd = 120 nM for target X |
| Fluorescence Polarization | Competitive inhibition assays | IC₅₀ = 5 µM against enzyme Y |
Q. What are the stability profiles under various conditions, and how should storage be optimized?
- Stability Data :
| Condition | Degradation Rate | Major Degradation Pathway |
|---|---|---|
| pH < 3 or pH > 10 | High | Hydrolysis of sulfamoyl group |
| UV light (254 nm) | Moderate | Tetrazole ring decomposition |
| 25°C (dark, dry) | Stable for >6 mo | N/A |
- Storage Recommendations :
- Store at −20°C in amber vials under inert gas (argon). Use desiccants to prevent moisture absorption .
How do structural modifications impact biological activity? Provide examples from structure-activity relationship (SAR) studies.
- SAR Insights :
| Modification | Effect on Activity | Example Reference Compound |
|---|---|---|
| Tetrazole → Triazole | Reduced metabolic stability | Analog with t₁/₂ = 2 h (vs. 8 h) |
| 4-Methyl → 4-Fluoro | Enhanced binding affinity (20%↑) | IC₅₀ = 3 µM (vs. 5 µM) |
| Sulfamoyl → Carbonyl | Loss of target selectivity | Off-target effects observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
